molecular formula C5H9NO4 B7767896 L-glutamic acid CAS No. 6899-05-4

L-glutamic acid

Cat. No.: B7767896
CAS No.: 6899-05-4
M. Wt: 147.13 g/mol
InChI Key: WHUUTDBJXJRKMK-VKHMYHEASA-N
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Description

Glutamic acid is an alpha-amino acid that is widely used by living organisms in the biosynthesis of proteins. It is a non-essential amino acid for humans, meaning that the human body can synthesize it. Glutamic acid is also the most abundant excitatory neurotransmitter in the vertebrate nervous system and serves as a precursor for the synthesis of gamma-aminobutyric acid in GABAergic neurons .

Mechanism of Action

Target of Action

Glutamic acid, also known as glutamate, primarily targets ionotropic and metabotropic glutamate receptors in the brain . These receptors are primarily found embedded in the cell membrane of neurons and astrocytes . The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors .

Mode of Action

Glutamate activates both ionotropic and metabotropic glutamate receptors . The activation of these receptors leads to various physiological responses, including the transmission of nerve impulses in the brain . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Biochemical Pathways

Glutamate is involved in several biochemical pathways. It is synthesized from α-ketoglutarate, an intermediate molecule generated during the Krebs Cycle . Glutamate also serves as a precursor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in GABAergic neurons . Furthermore, glutamate can be synthesized from glutamine in the central nervous system through the glutamate-glutamine cycle .

Pharmacokinetics

The pharmacokinetics of glutamic acid are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . As an amino acid, glutamic acid is used to form proteins. In the body, it turns into glutamate, which helps nerve cells in the brain send and receive information from other cells .

Result of Action

Glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system . It plays a crucial role in learning and memory . It also helps control alcoholism, schizophrenia, and the craving for sugar .

Action Environment

The action of glutamic acid is influenced by various environmental factors. For instance, the pH of the body influences the form in which glutamic acid exists. Under physiological conditions (pH 7), glutamic acid is almost always glutamate, because these conditions favor the loss of a positive charge . This highlights the importance of the body’s internal environment in influencing the action, efficacy, and stability of glutamic acid.

Biochemical Analysis

Biochemical Properties

Glutamic acid participates in various biochemical reactions. It is involved in the synthesis of proteins, the production of the neurotransmitter gamma-aminobutyric acid (GABA), and the biosynthesis of glutamine, proline, and arginine . It interacts with various enzymes and proteins, such as glutamate dehydrogenase, which catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate .

Cellular Effects

Glutamic acid has significant effects on various types of cells and cellular processes. It influences cell function by acting as a neurotransmitter in the central nervous system, where it is involved in fast excitatory synaptic transmission . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of glutamic acid involves its interactions with various biomolecules. It binds to glutamate receptors, which are involved in neural activation . It also influences gene expression by acting as a neurotransmitter .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glutamic acid can change over time. It is stable under physiological conditions, but can degrade under certain circumstances . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of glutamic acid vary with different dosages in animal models. High doses can lead to neurotoxicity, while low doses are generally safe .

Metabolic Pathways

Glutamic acid is involved in several metabolic pathways. It is a key molecule in the citric acid cycle, and it interacts with enzymes such as glutamate dehydrogenase . It can also affect metabolic flux and metabolite levels .

Transport and Distribution

Glutamic acid is transported and distributed within cells and tissues by various transporters. It can be localized in different cellular compartments depending on its role .

Subcellular Localization

The subcellular localization of glutamic acid depends on its function. It is found in high concentrations in the synaptic vesicles of nerve terminals, where it acts as a neurotransmitter .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glutamic acid can be synthesized through various methods. One common method involves the fermentation process using microorganisms. The key precursor for glutamic acid is alpha-ketoglutarate, which is formed in the tricarboxylic acid cycle. This precursor is then converted into glutamic acid through reductive amination with free ammonium ions, catalyzed by the enzyme glutamate dehydrogenase .

Industrial Production Methods: Industrial production of glutamic acid typically involves microbial fermentation. The process can be divided into two stages:

Factors affecting the fermentation process include the carbon source (e.g., glucose, sucrose), nitrogen source (e.g., ammonium sulfate, ammonium chloride), growth factors (e.g., biotin), oxygen supply, and pH of the medium .

Chemical Reactions Analysis

Types of Reactions: Glutamic acid undergoes various chemical reactions, including:

    Oxidation: Glutamic acid can be oxidized to form alpha-ketoglutarate.

    Reduction: It can be reduced to form gamma-aminobutyric acid.

    Substitution: Glutamic acid can undergo substitution reactions to form derivatives such as N-acetylglutamic acid.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Acetylation can be carried out using acetic anhydride under acidic conditions.

Major Products:

    Oxidation: Alpha-ketoglutarate.

    Reduction: Gamma-aminobutyric acid.

    Substitution: N-acetylglutamic acid.

Scientific Research Applications

Glutamic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Glutamine: Similar to glutamic acid but has an amide group instead of a carboxyl group.

    Aspartic Acid: Another amino acid with a similar structure but has one less methylene group.

Uniqueness: Glutamic acid is unique due to its role as the most abundant excitatory neurotransmitter in the vertebrate nervous system and its involvement in the synthesis of gamma-aminobutyric acid .

Properties

IUPAC Name

(2S)-2-aminopentanedioic acid
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InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1
Source PubChem
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InChI Key

WHUUTDBJXJRKMK-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N
Source PubChem
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Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Record name GLUTAMIC ACID
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Record name glutamic acid
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Related CAS

25513-46-6, Array
Record name Poly(L-glutamic acid)
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Record name Glutamic Acid [USAN:INN]
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DSSTOX Substance ID

DTXSID5020659
Record name L-Glutamic acid
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Molecular Weight

147.13 g/mol
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Physical Description

Liquid, White crystals or crystalline powder, Solid; [Merck Index] Colorless or white solid; [JECFA], Solid, White free-flowing, crystalline powder; Yeasty, bread-like aroma
Record name L-Glutamic acid
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Record name GLUTAMIC ACID
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Boiling Point

Sublimes at 175 °C
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Solubility

Sparingly soluble in water; practically insoluble in ethanol or ether, In water, 8570 mg/L at 25 °C, Insoluble in methanol, ethanol, ether, acetone, cols glacial acetic acid and common neutral solvents., 8.57 mg/mL, Slight soluble in water and ether, Insoluble (in ethanol)
Record name Glutamic acid
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Density

1.538 g/cu cm at 20 °C
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Vapor Pressure

Vapor pressure: 1.7X10-8 mm Hg at 25 °C /Extrapolated from liquid-phase temperatures to a solid at 25 °C/, <1.10X10-5 mm Hg at 20 °C (OECD Guideline 104 (Vapor Pressure Curve))
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Mechanism of Action

Glutamate activates both ionotropic and metabotropic glutamate receptors. The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead it is converted into L-glutamine, which the brain uses for fuel and protein synthesis. It is conjectured that glutamate is involved in cognitive functions like learning and memory in the brain, though excessive amounts may cause neuronal damage associated in diseases like amyotrophic lateral sclerosis, lathyrism, and Alzheimer's disease. Also, the drug phencyclidine (more commonly known as PCP) antagonizes glutamate at the NMDA receptor, causing behavior reminiscent of schizophrenia. Glutamate in action is extremely difficult to study due to its transient nature.
Record name Glutamic acid
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Color/Form

Orthorhombic plates from dilute alcohol

CAS No.

56-86-0
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Melting Point

213 °C (OECD Guideline 102 (Melting point / Melting Range))
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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